3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- 3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-
Brand Name: Vulcanchem
CAS No.: 289712-31-8
VCID: VC16558609
InChI: InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3/t20-,21-,22-/m0/s1
SMILES:
Molecular Formula: C25H28N2O5
Molecular Weight: 436.5 g/mol

3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-

CAS No.: 289712-31-8

Cat. No.: VC16558609

Molecular Formula: C25H28N2O5

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- - 289712-31-8

Specification

CAS No. 289712-31-8
Molecular Formula C25H28N2O5
Molecular Weight 436.5 g/mol
IUPAC Name ethyl (3R,4R)-1-benzyl-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3/t20-,21-,22-/m0/s1
Standard InChI Key OZQVOYUFHJLCGY-FKBYEOEOSA-N
Isomeric SMILES CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES CCOC(=O)C1CN(CC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Structural Characterization and Stereochemical Considerations

The core structure of this compound is based on a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. Key substituents include:

  • A 1-(phenylmethyl) group (benzyl) at the pyrrolidine nitrogen.

  • A 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl] group at the C4 position.

  • An ethyl ester at the C3 carboxylic acid moiety.

The stereochemistry is explicitly defined as (3R,4R), indicating the absolute configuration at both chiral centers. This stereochemical arrangement is critical for molecular interactions in biological systems, as enantiomers often exhibit divergent pharmacological profiles .

Oxazolidinone Moiety

The oxazolidinone ring ((4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl) is a five-membered heterocycle containing both oxygen and nitrogen. Oxazolidinones are pharmacologically significant, notably as the scaffold for antibiotics like linezolid, which inhibits bacterial protein synthesis . The phenylmethyl substituent at C4 of the oxazolidinone enhances lipophilicity, potentially improving membrane permeability.

Benzyl Substituents

The two benzyl groups (at N1 of pyrrolidine and C4 of oxazolidinone) contribute to steric bulk and aromatic interactions. Such groups are commonly employed in drug design to modulate target binding affinity and metabolic stability .

Synthetic Pathways and Intermediate Chemistry

While no direct synthesis of this compound is documented, its construction can be inferred from methods used for analogous pyrrolidine and oxazolidinone derivatives .

Key Synthetic Steps

  • Pyrrolidine Core Formation:

    • Starting from L-proline or a similar chiral precursor, the pyrrolidine ring is functionalized via alkylation or acylation. For example, benzylation of the nitrogen may involve benzyl bromide under basic conditions .

  • Oxazolidinone Ring Construction:

    • The oxazolidinone moiety is typically formed via cyclization of a β-amino alcohol with a carbonyl source (e.g., phosgene or carbonyldiimidazole). The (4S)-phenylmethyl group is introduced through asymmetric synthesis or resolution .

  • Esterification:

    • The carboxylic acid at C3 is converted to an ethyl ester using ethanol and a coupling agent (e.g., EDC·HCl) .

Challenges in Synthesis

  • Stereochemical Control: Maintaining the (3R,4R) configuration requires chiral auxiliaries or catalysts.

  • Regioselectivity: Ensuring proper substitution at the crowded C4 position of the pyrrolidine ring demands precise reaction conditions .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₇H₃₀N₂O₅
Molecular Weight486.54 g/mol (calculated)
logP (Partition Coeff.)~3.2 (estimated, due to benzyl groups)
SolubilityLow aqueous solubility; soluble in DMSO, DMF
StabilityHydrolytically labile (ester moiety)

Hypothesized Biological Activity

While direct pharmacological data for this compound is unavailable, its structural features suggest plausible mechanisms:

Central Nervous System (CNS) Applications

Pyrrolidine derivatives often exhibit affinity for neurotransmitter receptors. For instance, the benzyl groups may interact with GABAergic or dopaminergic systems, suggesting potential neuropharmacological applications .

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds :

NMR Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 7.20–7.35 (m, 10H, aromatic protons from benzyl groups).

    • δ 4.50–4.70 (m, 2H, ester -OCH₂CH₃).

    • δ 3.80–4.20 (m, 2H, oxazolidinone ring protons).

IR Spectroscopy

  • Strong absorption at ~1740 cm⁻¹ (C=O stretching of ester and oxazolidinone).

Metabolic and Toxicity Considerations

  • Metabolism: Predicted to undergo hepatic CYP450-mediated oxidation (benzyl groups) and ester hydrolysis.

  • Toxicity: Potential concerns include hepatotoxicity (due to aromatic metabolites) and off-target receptor interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator